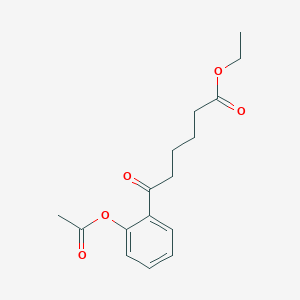

Ethyl 6-(2-acetoxyphenyl)-6-oxohexanoate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

ethyl 6-(2-acetyloxyphenyl)-6-oxohexanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H20O5/c1-3-20-16(19)11-7-5-9-14(18)13-8-4-6-10-15(13)21-12(2)17/h4,6,8,10H,3,5,7,9,11H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IGKHVNOUZUGOSF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CCCCC(=O)C1=CC=CC=C1OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H20O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00645834 | |

| Record name | Ethyl 6-[2-(acetyloxy)phenyl]-6-oxohexanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00645834 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

292.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898758-75-3 | |

| Record name | Ethyl 6-[2-(acetyloxy)phenyl]-6-oxohexanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00645834 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Physical and chemical properties of Ethyl 6-(2-acetoxyphenyl)-6-oxohexanoate

An In-depth Technical Guide to Ethyl 6-(2-acetoxyphenyl)-6-oxohexanoate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical properties of this compound, including its structural information, calculated physicochemical properties, and a proposed synthetic route. This document is intended to serve as a valuable resource for professionals in research and development.

Chemical Identity and Structure

This compound is an organic compound containing an ester, a ketone, and an acetylated phenyl group. Its structure suggests potential applications as a building block in organic synthesis or as a prodrug candidate due to the presence of ester functionalities that can be hydrolyzed in vivo.

| Identifier | Value |

| IUPAC Name | This compound |

| CAS Number | 898758-75-3[1][2] |

| Molecular Formula | C16H20O5[1][2] |

| Molecular Weight | 292.33 g/mol [1] |

| Canonical SMILES | CCOC(=O)CCCCC(=O)C1=CC=CC=C1OC(=O)C |

| InChI Key | IGKHVNOUZUGOSF-UHFFFAOYSA-N[1] |

Physicochemical Properties

The following table summarizes the key physical and chemical properties of this compound. It is important to note that many of these properties are predicted through computational models due to a lack of extensive experimental data in publicly available literature.

| Property | Value | Source |

| Density | 1.119 ± 0.06 g/cm³ | Predicted[1] |

| Boiling Point | 412.1 °C at 760 mmHg | Predicted |

| Polar Surface Area (PSA) | 69.7 Ų | Calculated[1] |

| LogP (XLogP3) | 2.2 | Calculated[1] |

| Exact Mass | 292.131 g/mol | [1] |

Proposed Synthesis

A plausible synthetic route for this compound can be conceptualized through a multi-step process involving Friedel-Crafts acylation followed by esterification and acetylation. Below is a detailed, albeit theoretical, experimental protocol.

Experimental Protocol: Proposed Synthesis

Step 1: Friedel-Crafts Acylation of Phenol with Adipoyl Chloride Monomethyl Ester

-

To a stirred solution of phenol (1 equivalent) in a suitable solvent (e.g., nitrobenzene or dichloromethane) at 0 °C, add anhydrous aluminum chloride (AlCl₃, 2.5 equivalents) portion-wise.

-

Slowly add adipoyl chloride monomethyl ester (1.1 equivalents) to the reaction mixture.

-

Allow the mixture to warm to room temperature and stir for 12-24 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, pour the reaction mixture into a beaker of ice-water and acidify with concentrated HCl.

-

Extract the aqueous layer with ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography to yield methyl 6-(2-hydroxyphenyl)-6-oxohexanoate.

Step 2: Transesterification to Ethyl Ester

-

Dissolve the product from Step 1 in an excess of absolute ethanol.

-

Add a catalytic amount of a strong acid (e.g., sulfuric acid or p-toluenesulfonic acid).

-

Reflux the mixture for 4-8 hours, monitoring the reaction by TLC.

-

After cooling, neutralize the acid catalyst with a mild base (e.g., sodium bicarbonate solution).

-

Remove the excess ethanol under reduced pressure.

-

Extract the product with a suitable organic solvent, wash with water and brine, dry, and concentrate.

-

Purify if necessary to obtain ethyl 6-(2-hydroxyphenyl)-6-oxohexanoate.

Step 3: Acetylation of the Phenolic Hydroxyl Group

-

Dissolve the ethyl 6-(2-hydroxyphenyl)-6-oxohexanoate in a suitable solvent such as dichloromethane or tetrahydrofuran.

-

Add a base, such as triethylamine or pyridine (1.2 equivalents).

-

Cool the mixture to 0 °C and slowly add acetyl chloride or acetic anhydride (1.1 equivalents).

-

Allow the reaction to proceed at room temperature for 2-4 hours.

-

Quench the reaction with water and extract the product into an organic solvent.

-

Wash the organic layer sequentially with dilute HCl, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

-

Purify the final product, this compound, by column chromatography or recrystallization.

Visualization of the Synthetic Workflow

Caption: Proposed multi-step synthesis of this compound.

Potential Applications and Logical Relationships

Given its chemical structure, this compound can be considered a derivative of salicylic acid, a well-known nonsteroidal anti-inflammatory drug (NSAID). The acetylation of the phenolic hydroxyl group is a common strategy to reduce gastric irritation, as seen in aspirin (acetylsalicylic acid). The ethyl ester and the hexanoate chain could further modify its pharmacokinetic properties, potentially leading to a prodrug with altered absorption, distribution, metabolism, and excretion (ADME) profile.

Conceptual Prodrug Activation Pathway

Caption: Hypothetical enzymatic activation pathway of the prodrug.

Safety and Handling

For detailed safety and handling information, it is crucial to consult the Safety Data Sheet (SDS) provided by the supplier. General precautions for handling chemicals of this nature include:

-

Use in a well-ventilated area.[1]

-

Wear appropriate personal protective equipment (PPE), including gloves and safety glasses.[1]

-

Avoid contact with skin and eyes.[1]

-

Store in a tightly closed container in a cool, dry place.[1]

This guide provides a summary of the available information on this compound. Further experimental studies are necessary to fully characterize its properties and potential applications.

References

An In-depth Technical Guide to Ethyl 6-(2-acetoxyphenyl)-6-oxohexanoate

This technical guide provides comprehensive information on the molecular properties of Ethyl 6-(2-acetoxyphenyl)-6-oxohexanoate, a plausible synthetic pathway, and a conceptual workflow for its preparation. This document is intended for researchers, scientists, and professionals in the field of drug development and organic chemistry.

Molecular Profile

This compound is a keto ester derivative with potential applications in organic synthesis and medicinal chemistry. Below is a summary of its key molecular data.

| Property | Value | Source |

| Molecular Formula | C₁₆H₂₀O₅ | [1] |

| Molecular Weight | 292.33 g/mol | [1] |

| Exact Mass | 292.131 u | [1] |

| CAS Number | 898758-75-3 | [1] |

| InChIKey | IGKHVNOUZUGOSF-UHFFFAOYSA-N | [1] |

Proposed Experimental Protocol for Synthesis

Reaction Scheme:

-

Step 1: Preparation of the Acylating Agent Adipic acid monoethyl ester is converted to its corresponding acyl chloride, 6-chloro-6-oxohexanoate, using a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂).

-

Step 2: Friedel-Crafts Acylation The resulting ethyl 6-chloro-6-oxohexanoate is then reacted with phenyl acetate in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃), to yield the final product, this compound.

Detailed Protocol:

-

Preparation of Ethyl 6-chloro-6-oxohexanoate:

-

To a solution of adipic acid monoethyl ester (1 equivalent) in an anhydrous, inert solvent such as dichloromethane (DCM) or toluene, add thionyl chloride (1.2 equivalents) dropwise at 0 °C under a nitrogen atmosphere.

-

A catalytic amount of dimethylformamide (DMF) can be added to facilitate the reaction.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until the evolution of gas ceases.

-

The excess thionyl chloride and solvent are removed under reduced pressure to yield the crude ethyl 6-chloro-6-oxohexanoate, which can be used in the next step without further purification.

-

-

Friedel-Crafts Acylation:

-

In a separate reaction vessel, suspend aluminum chloride (AlCl₃, 1.5 equivalents) in an anhydrous solvent like DCM or 1,2-dichloroethane at 0 °C under a nitrogen atmosphere.

-

Add a solution of ethyl 6-chloro-6-oxohexanoate (1 equivalent) in the same solvent to the AlCl₃ suspension and stir for 15-20 minutes to form the acylium ion complex.

-

Cool the mixture to 0 °C and add phenyl acetate (1 equivalent) dropwise.

-

After the addition, allow the reaction to proceed at 0 °C to room temperature for several hours, monitoring the progress by thin-layer chromatography (TLC).

-

Upon completion, the reaction is quenched by carefully pouring the mixture into a beaker of crushed ice and concentrated hydrochloric acid.

-

The organic layer is separated, and the aqueous layer is extracted with the organic solvent.

-

The combined organic layers are washed with a saturated sodium bicarbonate solution, followed by brine.

-

The organic layer is then dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated under reduced pressure.

-

The crude product can be purified by column chromatography on silica gel to obtain the pure this compound.

-

Analytical Characterization: The structure and purity of the synthesized compound should be confirmed using standard analytical techniques, including:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure and connectivity of the atoms.

-

Infrared (IR) Spectroscopy: To identify the characteristic functional groups, such as the ester and ketone carbonyls.

-

Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern of the compound.

Visualized Synthetic Workflow

The following diagram illustrates the proposed logical workflow for the synthesis of this compound.

Caption: Proposed synthetic pathway for this compound.

References

Spectroscopic Profile of Ethyl 6-(2-acetoxyphenyl)-6-oxohexanoate: A Technical Overview

For Immediate Release

This technical guide provides a comprehensive overview of the spectral data for Ethyl 6-(2-acetoxyphenyl)-6-oxohexanoate (CAS No. 898758-75-3).[1] Aimed at researchers, scientists, and professionals in drug development, this document outlines the predicted nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for the compound. While experimental spectra for this specific molecule are not publicly available, this guide offers predicted values based on established principles of spectroscopy and detailed experimental protocols for obtaining such data.

Molecular Formula: C₁₆H₂₀O₅[1] Molecular Weight: 292.33 g/mol [1]

Predicted Spectral Data

The following tables summarize the predicted spectral data for this compound. These predictions are derived from the analysis of the compound's functional groups, which include an ethyl ester, a ketone, an acetoxy group, and an ortho-disubstituted benzene ring.

Table 1: Predicted ¹H NMR Spectral Data

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~7.8-8.0 | Doublet | 1H | Aromatic H (adjacent to C=O) |

| ~7.5-7.7 | Triplet | 1H | Aromatic H |

| ~7.2-7.4 | Triplet | 1H | Aromatic H |

| ~7.0-7.2 | Doublet | 1H | Aromatic H |

| 4.12 | Quartet | 2H | -OCH₂CH₃ |

| ~3.0 | Triplet | 2H | -C(=O)CH₂- |

| 2.30 | Singlet | 3H | -OC(=O)CH₃ |

| ~2.2-2.3 | Triplet | 2H | -CH₂C(=O)O- |

| ~1.6-1.8 | Multiplet | 4H | -CH₂CH₂CH₂- |

| 1.25 | Triplet | 3H | -OCH₂CH₃ |

Table 2: Predicted ¹³C NMR Spectral Data

| Chemical Shift (δ, ppm) | Carbon Type | Assignment |

| ~200 | C=O | Ketone Carbonyl |

| ~173 | C=O | Ester Carbonyl |

| ~169 | C=O | Acetoxy Carbonyl |

| ~150 | C | Aromatic C (ipso, attached to -OAc) |

| ~134 | CH | Aromatic CH |

| ~131 | C | Aromatic C (ipso, attached to C=O) |

| ~128 | CH | Aromatic CH |

| ~126 | CH | Aromatic CH |

| ~123 | CH | Aromatic CH |

| ~60 | CH₂ | -OCH₂CH₃ |

| ~38 | CH₂ | -C(=O)CH₂- |

| ~34 | CH₂ | -CH₂C(=O)O- |

| ~24 | CH₂ | -CH₂CH₂CH₂- |

| ~24 | CH₂ | -CH₂CH₂CH₂- |

| ~21 | CH₃ | -OC(=O)CH₃ |

| ~14 | CH₃ | -OCH₂CH₃ |

Table 3: Predicted IR Spectral Data

| Wavenumber (cm⁻¹) | Intensity | Functional Group |

| ~3100-3000 | Medium | Aromatic C-H Stretch |

| ~2980-2850 | Medium | Aliphatic C-H Stretch |

| ~1760 | Strong | Acetoxy C=O Stretch |

| ~1735 | Strong | Ethyl Ester C=O Stretch |

| ~1685 | Strong | Aryl Ketone C=O Stretch |

| ~1600, ~1480 | Medium-Weak | Aromatic C=C Bending |

| ~1200 | Strong | Acetoxy C-O Stretch |

| ~1150 | Strong | Ester C-O Stretch |

Table 4: Predicted Mass Spectrometry Data

| m/z | Interpretation |

| 292 | Molecular Ion [M]⁺ |

| 247 | [M - OCH₂CH₃]⁺ |

| 220 | [M - C₄H₈O₂]⁺ (Loss of ethyl butanoate fragment) |

| 163 | [CH₃COOC₆H₄CO]⁺ |

| 121 | [HOC₆H₄CO]⁺ |

| 43 | [CH₃CO]⁺ (Base Peak) |

Experimental Protocols

The acquisition of spectral data for compounds like this compound follows standardized laboratory procedures.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve 5-25 mg of the compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube.[2][3] Ensure the sample is free of particulate matter by filtering it through a small plug of glass wool in a Pasteur pipette.[2]

-

Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing.[4]

-

Data Acquisition: Place the NMR tube in the spectrometer. The instrument's magnetic field is stabilized by locking onto the deuterium signal of the solvent.[3] The magnetic field homogeneity is then optimized through a process called shimming.[3] For ¹H NMR, a sufficient number of scans are acquired to achieve a good signal-to-noise ratio. For the less sensitive ¹³C nucleus, a greater number of scans and a higher sample concentration may be necessary.[3][4]

Infrared (IR) Spectroscopy

-

Sample Preparation (Thin Film Method): If the compound is a solid, dissolve a small amount in a volatile solvent (e.g., dichloromethane or acetone).[5] Apply a drop of this solution to a salt plate (e.g., NaCl or KBr) and allow the solvent to evaporate, leaving a thin film of the compound.[5]

-

Data Acquisition: Place the salt plate in the sample holder of the FT-IR spectrometer.[5] Record the spectrum, typically in the range of 4000-400 cm⁻¹. A background spectrum of the clean salt plate should be taken and subtracted from the sample spectrum.

Mass Spectrometry (MS)

-

Sample Preparation: Prepare a dilute solution of the compound (approximately 10-100 micrograms per mL) in a volatile organic solvent such as methanol or acetonitrile.[6] The solution should be free of any solid particles.[6]

-

Ionization: Introduce the sample into the mass spectrometer. A common method for organic molecules is Electron Impact (EI), where a high-energy electron beam bombards the sample, causing ionization and fragmentation.[7][8]

-

Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).[7]

-

Detection: A detector records the abundance of each ion, generating a mass spectrum.[7]

Workflow for Spectroscopic Analysis

The following diagram illustrates the general workflow for the spectroscopic analysis of an organic compound.

Caption: Workflow for the synthesis, purification, and spectroscopic analysis of an organic compound.

References

Solubility Profile of Ethyl 6-(2-acetoxyphenyl)-6-oxohexanoate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the solubility characteristics of Ethyl 6-(2-acetoxyphenyl)-6-oxohexanoate. Due to the limited availability of specific quantitative solubility data in published literature, this document focuses on predicted solubility in common laboratory solvents based on the compound's structure, and provides detailed experimental protocols for researchers to determine precise solubility values.

Predicted Solubility

The solubility of an organic compound is primarily determined by its molecular structure, including its polarity, ability to form hydrogen bonds, and molecular size. This compound possesses a moderately large and complex structure, incorporating both polar and non-polar functionalities. The presence of two ester groups and a keto group introduces polarity and potential for hydrogen bond acceptance. However, the molecule also contains a significant non-polar hydrocarbon backbone and an aromatic ring, which will influence its solubility in non-polar organic solvents.

Based on these structural features, a qualitative prediction of its solubility in a range of common laboratory solvents is presented in Table 1. It is anticipated that this compound will exhibit good solubility in polar aprotic and less polar organic solvents, and limited solubility in highly polar protic solvents like water and non-polar aliphatic solvents. Esters with lower molecular weight are known to be somewhat soluble in water, but this solubility decreases significantly as the length of the carbon chain increases.[1][2][3][4]

Table 1: Predicted Qualitative Solubility of this compound

| Solvent Class | Solvent | Predicted Solubility | Rationale |

| Polar Protic | Water | Insoluble to Slightly Soluble | The large non-polar hydrocarbon and aromatic portions of the molecule are expected to dominate, limiting solubility in water despite the presence of polar ester and keto groups. |

| Methanol | Soluble | The alcohol group of methanol can interact with the polar groups of the ester, and its smaller alkyl chain makes it a more effective solvent than water for moderately non-polar compounds. | |

| Ethanol | Soluble | Similar to methanol, ethanol is a polar protic solvent that should effectively solvate the molecule. | |

| Polar Aprotic | Acetone | Soluble | As a polar aprotic solvent, acetone is a good solvent for many organic compounds and should readily dissolve this ester. |

| Acetonitrile | Soluble | Acetonitrile is another effective polar aprotic solvent for a wide range of organic molecules. | |

| Dimethyl Sulfoxide (DMSO) | Soluble | DMSO is a highly polar aprotic solvent known for its excellent solvating power for a broad spectrum of organic compounds. | |

| N,N-Dimethylformamide (DMF) | Soluble | Similar to DMSO, DMF is a powerful polar aprotic solvent. | |

| Less Polar | Dichloromethane (DCM) | Soluble | The moderate polarity of DCM makes it an excellent solvent for a wide variety of organic compounds, including esters with significant non-polar character. |

| Ethyl Acetate | Soluble | "Like dissolves like" principle suggests good solubility in a solvent with a similar ester functional group. | |

| Diethyl Ether | Soluble | A common, relatively non-polar solvent that is effective for many esters. | |

| Non-Polar | Toluene | Soluble | The aromatic ring in toluene will have favorable interactions with the acetoxyphenyl group of the solute. |

| Hexane / Heptane | Slightly Soluble to Insoluble | The high polarity of the ester and keto groups will likely limit solubility in non-polar aliphatic hydrocarbons. |

Experimental Protocol for Solubility Determination

To obtain quantitative solubility data, a standardized experimental protocol should be followed. The following method is a general guideline for determining the solubility of a solid organic compound in a liquid solvent.

Objective: To determine the concentration of a saturated solution of this compound in a given solvent at a specific temperature.

Materials:

-

This compound (solid)

-

Selected solvents (analytical grade)

-

Vials with screw caps

-

Constant temperature bath or shaker incubator

-

Analytical balance

-

Volumetric flasks

-

Pipettes

-

Syringe filters (e.g., 0.45 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer for concentration analysis

Procedure:

-

Preparation of Supersaturated Solutions: Add an excess amount of solid this compound to a series of vials, each containing a known volume of a different solvent. The amount of solid should be sufficient to ensure that some undissolved solid remains at equilibrium.

-

Equilibration: Tightly cap the vials and place them in a constant temperature bath or a shaker incubator set to the desired temperature (e.g., 25 °C). Agitate the samples for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium is reached.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed at the constant temperature to allow the excess solid to settle.

-

Sample Withdrawal and Filtration: Carefully withdraw an aliquot of the supernatant using a pipette. To remove any undissolved microparticles, immediately filter the aliquot using a syringe filter into a clean, pre-weighed vial.

-

Gravimetric Analysis (for non-volatile solvents):

-

Weigh the vial containing the filtered saturated solution.

-

Evaporate the solvent under a gentle stream of nitrogen or in a vacuum oven at a temperature below the boiling point of the solute.

-

Once the solvent is completely removed, weigh the vial again to determine the mass of the dissolved solid.

-

Calculate the solubility in g/100 mL or mg/mL.

-

-

Instrumental Analysis (for volatile solvents or higher accuracy):

-

Accurately dilute the filtered saturated solution with a suitable solvent to a concentration within the linear range of the analytical instrument (e.g., HPLC, UV-Vis).

-

Prepare a series of standard solutions of known concentrations of this compound.

-

Generate a calibration curve by plotting the instrument response versus the concentration of the standard solutions.

-

Analyze the diluted sample and determine its concentration from the calibration curve.

-

Calculate the original concentration of the saturated solution, taking into account the dilution factor.

-

Experimental Workflow Visualization

The following diagram illustrates the key steps in the experimental determination of solubility.

Caption: Experimental workflow for determining the solubility of a solid compound.

References

A Technical Guide to Procuring High-Purity Ethyl 6-(2-acetoxyphenyl)-6-oxohexanoate for Research and Development

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview for researchers, scientists, and drug development professionals on sourcing high-purity Ethyl 6-(2-acetoxyphenyl)-6-oxohexanoate (CAS No. 898758-75-3). This document outlines potential suppliers, recommended quality control protocols, and detailed experimental procedures for purity verification.

Supplier Landscape

Identifying reliable sources for high-purity specialty chemicals is crucial for the integrity and reproducibility of research. The following table summarizes potential suppliers for this compound. Please note that purity levels, available quantities, and pricing are subject to change and should be confirmed directly with the suppliers.

| Supplier | Location | Stated Purity | Available Quantities | Price | Notes |

| CHEMLYTE SOLUTIONS CO.,LTD | China | Industrial Grade (Purity not specified) | Inquiry required | Inquiry required | Listed as a manufactory on Echemi.[1] |

| Rieke Metals, Inc. | Lincoln, NE, USA | >90% | Inquiry required | Inquiry required | Specializes in organic conducting polymers and organometallic reagents.[2][3][4] |

Disclaimer: The information in this table is based on publicly available data and may not be exhaustive or completely up-to-date. It is imperative to contact the suppliers directly to obtain the latest product specifications, availability, and pricing.

Experimental Protocols

Synthesis of this compound (Proposed)

This proposed synthesis is a two-step process involving a Friedel-Crafts acylation followed by esterification.

Step 1: Friedel-Crafts Acylation of 2-acetoxybiphenyl with Adipoyl Chloride Monomethyl Ester

-

To a stirred solution of 2-acetoxybiphenyl (1 equivalent) in a suitable anhydrous solvent (e.g., dichloromethane) at 0 °C, add aluminum chloride (AlCl₃, 1.2 equivalents) portion-wise.

-

Allow the mixture to stir for 15 minutes.

-

Slowly add a solution of adipoyl chloride monomethyl ester (1.1 equivalents) in the same solvent.

-

Let the reaction mixture warm to room temperature and stir for 12-18 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, carefully pour the reaction mixture into a beaker of crushed ice and concentrated hydrochloric acid.

-

Extract the aqueous layer with dichloromethane (3 x volume).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield the intermediate keto acid.

Step 2: Esterification of the Intermediate Keto Acid

-

Dissolve the keto acid from Step 1 in an excess of ethanol.

-

Add a catalytic amount of a strong acid (e.g., concentrated sulfuric acid).

-

Heat the mixture to reflux and monitor the reaction by TLC.

-

Upon completion, cool the reaction mixture to room temperature and remove the excess ethanol under reduced pressure.

-

Dissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate in vacuo.

-

Purify the final product by column chromatography to obtain this compound.

Purity Determination by High-Performance Liquid Chromatography (HPLC)

This method is designed for the quantitative analysis of this compound to determine its purity.

-

Instrumentation: A standard HPLC system equipped with a UV detector.

-

Column: A C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).

-

Mobile Phase: A gradient of acetonitrile and water.

-

Solvent A: Water (HPLC grade)

-

Solvent B: Acetonitrile (HPLC grade)

-

-

Gradient Program:

-

0-20 min: 50% B to 90% B

-

20-25 min: Hold at 90% B

-

25-30 min: 90% B to 50% B

-

30-35 min: Hold at 50% B

-

-

Flow Rate: 1.0 mL/min

-

Detection Wavelength: 254 nm

-

Injection Volume: 10 µL

-

Sample Preparation:

-

Accurately weigh approximately 10 mg of the sample.

-

Dissolve in 10 mL of acetonitrile to prepare a stock solution of 1 mg/mL.

-

Further dilute the stock solution to a working concentration of approximately 0.1 mg/mL with acetonitrile.

-

-

Procedure:

-

Equilibrate the column with the initial mobile phase composition for at least 30 minutes.

-

Inject a blank (acetonitrile) to ensure a clean baseline.

-

Inject the prepared sample solution.

-

Record the chromatogram and integrate the peak areas.

-

Calculate the purity by dividing the area of the main peak by the total area of all peaks and multiplying by 100.

-

Purity Confirmation by Gas Chromatography-Mass Spectrometry (GC-MS)

This method provides confirmation of the compound's identity and can detect volatile impurities.

-

Instrumentation: A standard GC-MS system.

-

Column: A non-polar capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness).

-

Carrier Gas: Helium at a constant flow rate of 1 mL/min.

-

Injector Temperature: 250 °C

-

Oven Temperature Program:

-

Initial temperature: 100 °C, hold for 2 minutes.

-

Ramp: 10 °C/min to 280 °C.

-

Hold at 280 °C for 10 minutes.

-

-

MS Transfer Line Temperature: 280 °C

-

Ion Source Temperature: 230 °C

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Range: 40-500 amu.

-

Sample Preparation:

-

Prepare a dilute solution of the sample (approximately 1 mg/mL) in a volatile solvent such as dichloromethane or ethyl acetate.

-

-

Procedure:

-

Inject 1 µL of the prepared sample solution.

-

Acquire the total ion chromatogram (TIC) and the mass spectrum of the major peak.

-

Compare the obtained mass spectrum with a reference spectrum (if available) or interpret the fragmentation pattern to confirm the structure.

-

Analyze the TIC for the presence of any impurity peaks.

-

Quality Control Workflow

A robust quality control workflow is essential to ensure the purchased material meets the required specifications for your research. The following diagram illustrates a recommended workflow from supplier vetting to final product acceptance.

Caption: A typical workflow for the procurement and quality verification of a high-purity chemical reagent.

Signaling Pathway (Illustrative Example)

As this compound is a synthetic intermediate, it does not have a known biological signaling pathway. The following diagram serves as an illustrative example of how a signaling pathway could be visualized using the DOT language, as requested in the prompt. This diagram depicts a generic kinase signaling cascade.

Caption: An illustrative example of a generic kinase signaling cascade.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of Ethyl 6-(2-acetoxyphenyl)-6-oxohexanoate

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Ethyl 6-(2-acetoxyphenyl)-6-oxohexanoate is a keto ester derivative with potential applications in organic synthesis and as an intermediate for the preparation of more complex molecules. This document provides a detailed protocol for a plausible two-step synthesis of this compound, commencing from commercially available starting materials. The synthesis involves an initial Fries rearrangement to produce a key intermediate, followed by a Williamson ether synthesis and a final acetylation step.

Data Presentation

The following table summarizes the key quantitative data for the proposed synthetic route.

| Step | Reaction | Starting Materials | Reagents | Solvent | Temperature (°C) | Reaction Time (h) | Product | Yield (%) |

| 1 | Fries Rearrangement | Phenyl acetate | Aluminum chloride (AlCl₃) | Nitrobenzene (solvent-free option available) | 25-160 | 1-4 | 2-Hydroxyacetophenone | 60-70 (ortho-isomer) |

| 2 | Williamson Ether Synthesis | 2-Hydroxyacetophenone, Ethyl 6-bromohexanoate | Potassium carbonate (K₂CO₃) | Dimethylformamide (DMF) | 70-110 | 4-8 | Ethyl 6-(2-acetylphenoxy)hexanoate | 80-90 |

| 3 | Acetylation | Ethyl 6-(2-hydroxyphenyl)-6-oxohexanoate (if formed as a byproduct or via an alternative route) | Acetic anhydride, Pyridine | Dichloromethane (DCM) | Room Temperature | 2-4 | This compound | >95 |

Experimental Protocols

Step 1: Synthesis of 2-Hydroxyacetophenone via Fries Rearrangement

The Fries rearrangement of phenyl acetate is a well-established method for the synthesis of hydroxyaryl ketones.[1][2][3][4][5] The reaction is catalyzed by a Lewis acid, typically aluminum chloride, and the ratio of ortho to para isomers can be influenced by the reaction temperature.[5] Lower temperatures generally favor the formation of the para-isomer, while higher temperatures favor the ortho-isomer.[5]

Materials:

-

Phenyl acetate

-

Anhydrous aluminum chloride (AlCl₃)

-

Nitrobenzene (optional, as solvent)

-

Ice

-

Concentrated hydrochloric acid (HCl)

-

Dichloromethane (DCM) or other suitable organic solvent for extraction

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, place anhydrous aluminum chloride (1.2 to 1.5 molar equivalents relative to phenyl acetate).

-

If using a solvent, add dry nitrobenzene.

-

Slowly add phenyl acetate (1 molar equivalent) to the stirred suspension of aluminum chloride. The reaction is exothermic, and the addition should be controlled to maintain the desired temperature.

-

For preferential formation of the ortho-isomer (2-hydroxyacetophenone), heat the reaction mixture to a temperature between 120-160°C.[5] For the para-isomer, maintain the temperature at or below 25°C.[5]

-

Stir the reaction mixture for 1-4 hours, monitoring the progress by thin-layer chromatography (TLC).

-

After the reaction is complete, cool the mixture to room temperature and then carefully pour it onto crushed ice containing concentrated hydrochloric acid. This will decompose the aluminum chloride complex.

-

Transfer the mixture to a separatory funnel and extract the product with dichloromethane.

-

Wash the organic layer with water, followed by a saturated sodium bicarbonate solution, and finally with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

The ortho and para isomers can be separated by steam distillation (the ortho-isomer is steam volatile) or by column chromatography.[5]

Step 2: Synthesis of Ethyl 6-(2-acetylphenoxy)hexanoate via Williamson Ether Synthesis

The Williamson ether synthesis is a robust method for forming ethers from an alcohol (in this case, a phenol) and an alkyl halide.[6][7][8][9] The reaction proceeds via an Sₙ2 mechanism and is typically carried out in the presence of a base to deprotonate the hydroxyl group.

Materials:

-

2-Hydroxyacetophenone

-

Ethyl 6-bromohexanoate

-

Anhydrous potassium carbonate (K₂CO₃)

-

Dry dimethylformamide (DMF)

-

Ethyl acetate

-

Water

Procedure:

-

To a dry round-bottom flask, add 2-hydroxyacetophenone (1 molar equivalent) and dry dimethylformamide (DMF).

-

Add anhydrous potassium carbonate (1.5 molar equivalents).

-

To the stirred suspension, add ethyl 6-bromohexanoate (1.1 molar equivalents).

-

Heat the reaction mixture to 70-110°C and stir for 4-8 hours. Monitor the reaction progress by TLC.

-

After completion, cool the reaction mixture to room temperature and pour it into an excess of water.

-

Extract the aqueous mixture with ethyl acetate.

-

Combine the organic extracts and wash with water and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford Ethyl 6-(2-acetylphenoxy)hexanoate.

Step 3: Synthesis of this compound via Acetylation

The final step involves the acetylation of the phenolic hydroxyl group. This is a standard transformation that can be achieved using acetic anhydride in the presence of a base like pyridine. This step would be necessary if the starting material for the Williamson ether synthesis was, for example, a dihydroxyacetophenone, or to acetylate any unreacted starting material from the previous step if a different synthetic route was taken that yields the hydroxylated product. For the purpose of this protocol, we will assume the direct synthesis of the target molecule from a precursor that requires this final acetylation.

Materials:

-

Ethyl 6-(2-hydroxyphenyl)-6-oxohexanoate (hypothetical intermediate for this step)

-

Acetic anhydride

-

Pyridine

-

Dichloromethane (DCM)

-

1 M Hydrochloric acid (HCl)

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

Dissolve Ethyl 6-(2-hydroxyphenyl)-6-oxohexanoate (1 molar equivalent) in dichloromethane (DCM).

-

Add pyridine (2 molar equivalents) to the solution.

-

Cool the mixture in an ice bath and slowly add acetic anhydride (1.5 molar equivalents).

-

Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.

-

Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1 M HCl, water, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield this compound.

-

If necessary, the product can be further purified by column chromatography.

Mandatory Visualization

Caption: Synthetic workflow for this compound.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. chemrxiv.org [chemrxiv.org]

- 4. jocpr.com [jocpr.com]

- 5. Fries Rearrangement | Reaction Mechanism of Fries Rearrangement [pw.live]

- 6. gold-chemistry.org [gold-chemistry.org]

- 7. jk-sci.com [jk-sci.com]

- 8. masterorganicchemistry.com [masterorganicchemistry.com]

- 9. books.rsc.org [books.rsc.org]

Application Note: HPLC Analysis of Ethyl 6-(2-acetoxyphenyl)-6-oxohexanoate

Abstract

This application note details a robust High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of Ethyl 6-(2-acetoxyphenyl)-6-oxohexanoate. The method utilizes reverse-phase chromatography with UV detection, providing a reliable and accurate means for purity assessment and quantification in research and quality control settings. This document provides comprehensive experimental protocols, data presentation tables, and a visual workflow to guide researchers, scientists, and drug development professionals.

Introduction

This compound is an organic compound with a molecular formula of C16H20O5 and a molecular weight of 292.33 g/mol .[1] Its structure incorporates an acetoxyphenyl group, a ketone, and an ethyl ester, making it a compound of interest in synthetic chemistry and potentially as an intermediate in pharmaceutical manufacturing. The presence of the aromatic ring provides a chromophore that allows for straightforward detection by UV spectrophotometry. This HPLC method is designed for the separation and quantification of this compound from potential impurities and degradation products.

Experimental Protocols

Instrumentation and Materials

-

HPLC System: A standard HPLC system equipped with a quaternary pump, autosampler, column thermostat, and a UV-Vis or Diode Array Detector (DAD).

-

Chromatography Data System (CDS): Software for instrument control, data acquisition, and processing.

-

Analytical Balance: Capable of weighing to 0.01 mg.

-

Volumetric Glassware: Class A flasks and pipettes.

-

Syringe Filters: 0.45 µm PTFE or nylon filters.

Reagents and Chemicals

-

Acetonitrile (ACN): HPLC gradient grade.

-

Water: HPLC grade or ultrapure water.

-

Methanol (MeOH): HPLC grade (for sample preparation).

-

This compound Reference Standard: Purity >98%.

Chromatographic Conditions

A reverse-phase HPLC method was developed for the analysis. The conditions are summarized in the table below.

| Parameter | Condition |

| Column | C18, 4.6 x 150 mm, 5 µm particle size |

| Mobile Phase A | Water |

| Mobile Phase B | Acetonitrile |

| Gradient | 60% B to 80% B over 10 minutes, hold for 2 min |

| Flow Rate | 1.0 mL/min |

| Injection Volume | 10 µL |

| Column Temperature | 30 °C |

| Detection | UV at 245 nm |

| Run Time | 15 minutes |

Preparation of Solutions

-

Standard Stock Solution (1 mg/mL): Accurately weigh approximately 10 mg of this compound reference standard into a 10 mL volumetric flask. Dissolve and dilute to volume with methanol.

-

Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase at the initial composition (60:40 Acetonitrile:Water) to obtain concentrations ranging from 1 µg/mL to 100 µg/mL.

-

Sample Solution: Accurately weigh a sample containing this compound and dissolve it in methanol to achieve a target concentration of approximately 50 µg/mL. Filter the solution through a 0.45 µm syringe filter before injection.

Data Presentation

System Suitability

System suitability tests are performed to ensure the chromatographic system is adequate for the intended analysis.

| Parameter | Acceptance Criteria |

| Tailing Factor (T) | ≤ 2.0 |

| Theoretical Plates (N) | ≥ 2000 |

| Relative Standard Deviation (RSD) of Peak Area | ≤ 2.0% (for n=6 injections) |

Quantitative Analysis

The concentration of this compound in the sample is determined using an external standard calibration curve.

| Sample ID | Retention Time (min) | Peak Area | Concentration (µg/mL) | Purity (%) |

| Standard 1 | Expected ~7.5 | Value | 10 | N/A |

| Standard 2 | Expected ~7.5 | Value | 25 | N/A |

| Standard 3 | Expected ~7.5 | Value | 50 | N/A |

| Standard 4 | Expected ~7.5 | Value | 100 | N/A |

| Sample 1 | Value | Value | Calculated Value | Value |

| Sample 2 | Value | Value | Calculated Value | Value |

Note: The retention time and peak area are placeholders and must be determined experimentally.

Method Validation Considerations

For use in a regulated environment, the method should be validated according to ICH guidelines. Key validation parameters include:

-

Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.

-

Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.

-

Range: The interval between the upper and lower concentrations of the analyte in the sample for which the analytical procedure has a suitable level of precision, accuracy, and linearity.

-

Accuracy: The closeness of test results obtained by the method to the true value.

-

Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample.

-

Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

-

Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be determined with acceptable precision and accuracy.

-

Robustness: A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters.

Potential Impurities and Degradation Products

Potential impurities could arise from the synthesis process, such as unreacted starting materials or side-products of Friedel-Crafts acylation. Degradation can occur through hydrolysis of the ethyl ester or the acetoxy group, particularly under acidic or basic conditions.[2][3][4][5] The developed HPLC method should be capable of separating the main compound from these related substances.

Visualizations

References

Application Note: Gas Chromatography Parameters for the Separation of Oxohexanoate Esters

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed guide for the separation and analysis of oxohexanoate esters using gas chromatography (GC). The protocols outlined below are designed to offer a robust starting point for method development and routine analysis.

Introduction

Oxohexanoate esters are a class of organic compounds characterized by a six-carbon chain with both a ketone and an ester functional group. Their analysis is crucial in various fields, including flavor and fragrance chemistry, metabolic research, and as intermediates in pharmaceutical synthesis. Gas chromatography, particularly when coupled with mass spectrometry (GC-MS), is a powerful technique for the separation and identification of these volatile and semi-volatile compounds.

A key challenge in the GC analysis of oxohexanoate esters is the potential for keto-enol tautomerism, which can lead to poor peak shapes and inaccurate quantification. To address this, a derivatization step is highly recommended to stabilize the keto group prior to analysis.

Experimental Protocols

Sample Preparation: Derivatization

To ensure reproducible and accurate results, a two-step derivatization process involving methoximation followed by silylation is recommended. This procedure converts the ketone group to a more stable methoxime and the active hydrogens to their trimethylsilyl (TMS) ethers, increasing volatility and reducing peak tailing.

Materials:

-

Methoxyamine hydrochloride (MeOx·HCl)

-

Pyridine

-

N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) with 1% Trimethylchlorosilane (TMCS)

-

Sample containing oxohexanoate esters

-

Reaction vials (e.g., 2 mL autosampler vials with inserts)

-

Heating block or oven

-

Vortex mixer

Protocol:

-

Drying: Ensure the sample is free of water, as it can interfere with the derivatization reagents. If necessary, samples can be lyophilized or dried under a stream of nitrogen.

-

Methoximation:

-

Prepare a 20 mg/mL solution of methoxyamine hydrochloride in pyridine.

-

Add 50 µL of the methoxyamine hydrochloride solution to the dried sample in a reaction vial.

-

Seal the vial and vortex thoroughly to dissolve the sample.

-

Incubate the mixture at 60°C for 60 minutes.

-

Allow the vial to cool to room temperature.

-

-

Silylation:

-

Add 100 µL of MSTFA + 1% TMCS to the reaction vial.

-

Seal the vial and vortex for 1 minute.

-

Incubate the mixture at 70°C for 30 minutes.

-

Cool the vial to room temperature before GC analysis.

-

Gas Chromatography (GC) Parameters

The following GC parameters provide a solid starting point for the separation of derivatized oxohexanoate esters. Optimization may be required based on the specific analytes and the instrument used.

Instrumentation:

-

Gas chromatograph equipped with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS).

-

Autosampler for reproducible injections.

Recommended GC Conditions:

| Parameter | Recommended Setting |

| Column | |

| Stationary Phase | Mid-polar; 5% Phenyl-methylpolysiloxane (e.g., DB-5ms, HP-5ms) or more polar; 50% Phenyl-methylpolysiloxane (e.g., DB-17ms) or Polyethylene Glycol (e.g., DB-WAX) |

| Dimensions | 30 m x 0.25 mm ID, 0.25 µm film thickness |

| Inlet | |

| Mode | Split (typical split ratio 20:1 to 50:1) or Splitless (for trace analysis) |

| Temperature | 250 °C |

| Carrier Gas | |

| Gas | Helium or Hydrogen |

| Flow Rate | 1.0 - 1.5 mL/min (constant flow mode) |

| Oven Temperature Program | |

| Initial Temperature | 60 °C |

| Initial Hold Time | 2 minutes |

| Ramp Rate | 10 °C/min |

| Final Temperature | 280 °C |

| Final Hold Time | 5 minutes |

| Detector | |

| Type | FID or MS |

| FID Temperature | 300 °C |

| MS Transfer Line Temp | 280 °C |

| MS Ion Source Temp | 230 °C |

| MS Quadrupole Temp | 150 °C |

| Scan Range | m/z 40 - 500 |

Data Presentation

The following table provides expected elution orders and approximate retention times for a series of derivatized oxohexanoate esters based on the recommended GC parameters. Note: Actual retention times will vary depending on the specific instrument, column, and operating conditions. Empirical determination on the user's system is essential.

| Compound | Expected Retention Time (min) | Key Mass Fragments (m/z) of Derivatized Analytes |

| Methyl 2-oxohexanoate | ~ 9.5 | 73, 87, 115, 142, 186 (M-15) |

| Ethyl 2-oxohexanoate | ~ 10.2 | 73, 87, 129, 156, 200 (M-15) |

| Methyl 3-oxohexanoate | ~ 10.8 | 73, 101, 129, 158, 186 (M-15) |

| Ethyl 3-oxohexanoate | ~ 11.5 | 73, 101, 143, 172, 200 (M-15) |

| Methyl 4-oxohexanoate | ~ 11.2 | 73, 115, 143, 172 (M-15) |

| Ethyl 4-oxohexanoate | ~ 11.9 | 73, 115, 157, 186 (M-15) |

| Methyl 5-oxohexanoate | ~ 12.5 | 73, 87, 115, 158 (M-15) |

| Ethyl 5-oxohexanoate | ~ 13.1 | 73, 87, 129, 172 (M-15) |

Mandatory Visualizations

Experimental Workflow

The following diagram illustrates the complete workflow for the GC analysis of oxohexanoate esters, from sample preparation to data analysis.

Caption: Experimental workflow for GC analysis of oxohexanoate esters.

Logical Relationship of GC Parameters

The following diagram illustrates the logical relationship and impact of key GC parameters on the chromatographic separation.

Application Note: Thin-Layer Chromatography (TLC) Analysis and Visualization of Ethyl 6-(2-acetoxyphenyl)-6-oxohexanoate

Audience: Researchers, scientists, and drug development professionals.

Purpose: This document provides a detailed protocol for the analysis of Ethyl 6-(2-acetoxyphenyl)-6-oxohexanoate using thin-layer chromatography (TLC), including preparation, development, and various visualization techniques.

Introduction

This compound is an organic compound featuring an aromatic ring, a ketone, and two ester functional groups.[1] Thin-Layer Chromatography (TLC) is a rapid, versatile, and inexpensive analytical technique used to monitor reaction progress, identify compounds in a mixture, and determine the purity of a substance.[2] The polarity of this compound, conferred by its ketone and ester moieties, allows for effective separation on polar stationary phases like silica gel.[2] This protocol outlines methods for its visualization using both non-destructive and destructive techniques.

Principle of Separation

TLC separates compounds based on the principle of adsorption chromatography. A solid stationary phase (e.g., silica gel on a TLC plate) and a liquid mobile phase (eluent) are used. Compounds with higher polarity will have stronger interactions with the polar silica gel and will travel a shorter distance up the plate, resulting in a lower Retention Factor (Rf). Less polar compounds will interact more with the mobile phase and travel further, yielding a higher Rf.[3]

Experimental Protocols

Materials and Equipment

-

TLC Plates: Silica gel 60 F254 plates (glass or aluminum-backed). The F254 indicator is a fluorescent material that aids in UV visualization.[4][5]

-

Solvents (Mobile Phase): ACS grade or higher Hexane and Ethyl Acetate.

-

Sample Preparation: this compound, dissolved in a suitable solvent (e.g., dichloromethane or ethyl acetate) at a concentration of ~1-2 mg/mL.

-

TLC Development Chamber: Glass tank with a lid.

-

Spotting Capillaries: Glass capillary tubes.

-

Visualization Tools:

-

UV Lamp (254 nm).

-

Iodine chamber.

-

Staining jars.

-

Heat gun or hot plate.

-

-

Visualization Reagents:

-

Potassium Permanganate (KMnO₄) stain.

-

p-Anisaldehyde stain.

-

2,4-Dinitrophenylhydrazine (DNPH) stain.

-

TLC Plate Preparation and Spotting

-

Using a pencil, gently draw a straight origin line approximately 1 cm from the bottom of the TLC plate. Do not gouge the silica.[6][7]

-

Dip a capillary tube into the prepared sample solution.

-

Briefly and gently touch the end of the capillary tube to the origin line on the plate to apply a small, concentrated spot.

-

Ensure the spot is small (1-2 mm in diameter) to achieve better separation.[6]

-

Allow the spotting solvent to fully evaporate before development.

Mobile Phase Selection and Plate Development

-

Prepare the developing chamber by pouring a pre-selected mobile phase (e.g., 4:1 Hexane:Ethyl Acetate) to a depth of about 0.5 cm.[7]

-

To ensure the chamber atmosphere is saturated with solvent vapors, a piece of filter paper can be placed inside, lining the wall of the chamber.[3][7]

-

Carefully place the spotted TLC plate into the chamber using forceps. Ensure the origin line is above the level of the solvent.[6][7]

-

Cover the chamber and allow the solvent to ascend the plate via capillary action.

-

When the solvent front is approximately 1 cm from the top of the plate, remove the plate from the chamber.

-

Immediately mark the position of the solvent front with a pencil.[6]

-

Allow the plate to air dry completely in a fume hood.

Visualization Methods

-

Place the dried TLC plate under a UV lamp set to 254 nm.[5]

-

The aromatic ring in this compound allows it to absorb UV light.[4][8][9]

-

The compound will appear as a dark spot against the green fluorescent background of the plate.[5][10][11]

-

Gently circle the visible spot(s) with a pencil to mark their position for Rf calculation. This step is crucial as the spots will disappear once the UV light is removed.[5][12]

-

Place the dried TLC plate into a sealed chamber containing a few crystals of solid iodine.[4][8]

-

The iodine vapor will interact with the aromatic ring and other parts of the organic molecule, forming a temporary colored complex.[8][13]

-

The spot will appear yellowish-brown.[4]

-

Circle the spot with a pencil, as the color will fade over time as the iodine sublimes off the plate.[5]

A. Potassium Permanganate (KMnO₄) Stain

-

Preparation: Dissolve 1.5 g of KMnO₄ and 10 g of K₂CO₃ in 200 mL of water with 1.25 mL of 10% NaOH.[13]

-

Procedure: Briefly dip the plate into the stain solution using forceps, then wipe the excess stain from the back. Gently heat the plate with a heat gun.

-

Expected Result: The ketone and ester groups are generally resistant to oxidation, but any oxidizable impurities (like alcohols or aldehydes) will appear as yellow or brown spots against a purple background.[11][14] The target compound itself may visualize as a faint yellow-brown spot upon heating.

B. p-Anisaldehyde Stain

-

Preparation: Mix 2.5 mL of p-anisaldehyde, 2.5 mL of concentrated sulfuric acid, and 250 mL of ethanol.[15]

-

Procedure: Dip the plate in the stain and heat gently with a heat gun until spots appear.

-

Expected Result: This stain reacts with nucleophilic groups, aldehydes, and ketones.[4] It should react with the ketone in the target compound to produce a colored spot (color can vary from pink to blue or green).[14]

C. 2,4-Dinitrophenylhydrazine (DNPH) Stain

-

Preparation: Dissolve 12 g of 2,4-dinitrophenylhydrazine in a solution of 60 mL concentrated sulfuric acid, 80 mL water, and 200 mL of 95% ethanol.[11]

-

Procedure: Dip or spray the plate with the DNPH solution. Gentle heating may be required.

-

Expected Result: This is a highly specific stain for aldehydes and ketones.[11] It will react with the ketone functional group of the target molecule to form a distinct yellow-to-orange spot corresponding to the hydrazone derivative.

Data Analysis: Calculation of Rf Value

The Retention Factor (Rf) is a ratio calculated as:

Rf = (Distance traveled by the spot) / (Distance traveled by the solvent front)

Both distances should be measured from the origin line.

Data Presentation

The Rf value is dependent on the solvent system. Optimizing the mobile phase is key to achieving good separation. A more polar solvent system will increase the Rf value.[3] The table below provides illustrative Rf values for this compound in different solvent systems.

| Mobile Phase (Hexane:Ethyl Acetate) | Rf Value (Illustrative) | Observations |

| 9:1 | 0.15 | Spot moved a short distance; low polarity. |

| 4:1 | 0.35 | Good separation; ideal for chromatography. |

| 2:1 | 0.60 | Spot moved significantly up the plate. |

| 1:1 | 0.85 | Spot near the solvent front; high polarity. |

Diagrams and Workflows

TLC Experimental Workflow

TLC experimental workflow from preparation to analysis.

Visualization Method Selection Logic

Decision pathway for selecting a TLC visualization method.

References

- 1. echemi.com [echemi.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. ocw.mit.edu [ocw.mit.edu]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. Thin Layer Chromatography: A Complete Guide to TLC [chemistryhall.com]

- 7. orgchemboulder.com [orgchemboulder.com]

- 8. Stains for Developing TLC Plates [faculty.washington.edu]

- 9. theory.labster.com [theory.labster.com]

- 10. Illuminating the Invisible: Visualization and Detection of Compounds in TLC [plantextractwholesale.com]

- 11. faculty.fiu.edu [faculty.fiu.edu]

- 12. google.com [google.com]

- 13. google.com [google.com]

- 14. TLC stains [reachdevices.com]

- 15. pcliv.ac.uk [pcliv.ac.uk]

Application Notes and Protocols for the Derivatization of Ethyl 6-(2-acetoxyphenyl)-6-oxohexanoate for Analysis

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the chemical derivatization of Ethyl 6-(2-acetoxyphenyl)-6-oxohexanoate to enhance its analyzability, particularly for gas chromatography-mass spectrometry (GC-MS). The presence of a ketone and an ester functional group in the molecule can lead to poor chromatographic performance and thermal instability. Derivatization is a crucial step to improve volatility, increase thermal stability, and achieve better separation and detection.

Two primary strategies are presented: direct derivatization of the keto group and a two-step approach involving hydrolysis of the acetoxy group followed by derivatization of the resulting phenol and the ketone.

Analytical Challenges

Direct analysis of this compound by GC-MS can be challenging due to the polarity of the keto group, which can cause tailing peaks and poor sensitivity. The acetoxy group is relatively stable, but the overall molecular weight and polarity can limit its volatility. Derivatization chemically modifies these functional groups to make the molecule more amenable to GC analysis.

Proposed Derivatization Strategies

Strategy 1: Methoximation of the Keto Group

This strategy targets the ketone functional group. Methoximation converts the ketone into an oxime, which is more stable and less prone to enolization, resulting in sharper chromatographic peaks.[1][2] This method is particularly useful if the primary goal is to improve the chromatography of the intact molecule without altering the acetoxy group.

Strategy 2: Hydrolysis and Subsequent Silylation/Methoximation

This comprehensive approach involves two stages. First, the acetoxy group is hydrolyzed to a phenolic hydroxyl group. This is followed by a two-step derivatization: methoximation of the ketone and silylation of the phenolic hydroxyl group.[1][2] This dual derivatization significantly increases the volatility and thermal stability of the analyte, making it ideal for sensitive GC-MS analysis. Silylation replaces the active hydrogen on the phenol with a trimethylsilyl (TMS) group.[3][4]

Experimental Protocols

Protocol 1: Methoximation of this compound

Objective: To derivatize the keto group to improve chromatographic peak shape and stability.

Materials:

-

This compound sample

-

Methoxyamine hydrochloride (MeOx)[1]

-

Pyridine (anhydrous)

-

Reacti-Vials™ or other suitable reaction vials

-

Heating block or oven

-

Ethyl acetate (GC grade)

-

Anhydrous sodium sulfate

Procedure:

-

Sample Preparation: Accurately weigh 1 mg of the sample into a reaction vial. If the sample is in solution, evaporate the solvent to dryness under a gentle stream of nitrogen.

-

Reagent Preparation: Prepare a 20 mg/mL solution of methoxyamine hydrochloride in anhydrous pyridine.

-

Reaction: Add 100 µL of the methoxyamine hydrochloride solution to the dried sample in the reaction vial.

-

Incubation: Tightly cap the vial and heat at 60°C for 60 minutes in a heating block.

-

Cooling and Extraction: Allow the vial to cool to room temperature. Add 200 µL of ethyl acetate and vortex for 30 seconds.

-

Drying: Pass the ethyl acetate layer through a small column containing anhydrous sodium sulfate to remove any residual pyridine and moisture.

-

Analysis: The sample is now ready for injection into the GC-MS system.

Protocol 2: Hydrolysis of Acetoxy Group and Subsequent Methoximation and Silylation

Objective: To create a more volatile and thermally stable derivative by targeting both the keto and the hydrolyzed acetoxy groups.

Materials:

-

This compound sample

-

Sodium hydroxide (NaOH) or Hydrochloric acid (HCl) for hydrolysis

-

Methanol

-

Reagents for Methoximation (from Protocol 1)

-

N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) with 1% TMCS (trimethylchlorosilane)[1][4]

-

Reacti-Vials™

-

Heating block or oven

-

Hexane (GC grade)

Procedure:

Step A: Hydrolysis

-

Sample Preparation: Dissolve 1 mg of the sample in 1 mL of methanol in a reaction vial.

-

Basic Hydrolysis: Add 100 µL of 1 M NaOH solution. Cap the vial and heat at 50°C for 30 minutes.

-

Neutralization and Drying: Cool the vial to room temperature. Neutralize the solution with 1 M HCl. Evaporate the solvent to complete dryness under a stream of nitrogen.

Step B: Derivatization

-

Methoximation: To the dried hydrolyzed sample, add 100 µL of a 20 mg/mL solution of methoxyamine hydrochloride in pyridine. Cap the vial and heat at 60°C for 60 minutes.

-

Cooling: Allow the vial to cool to room temperature.

-

Silylation: Add 100 µL of MSTFA + 1% TMCS to the vial. Tightly cap and heat at 70°C for 30 minutes.[4]

-

Cooling and Dilution: Allow the vial to cool to room temperature. Dilute the sample with 200 µL of hexane if necessary.

-

Analysis: The sample is now ready for GC-MS analysis.

Data Presentation

The following table summarizes the expected mass changes upon derivatization, which are crucial for the interpretation of mass spectrometry data.

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Derivatization Method | Derivative | Expected Mass Change | Final Molecular Weight ( g/mol ) |

| This compound | C₁₆H₂₀O₅ | 292.33 | Methoximation | Methoxyoxime | +29.04 | 321.37 |

| Ethyl 6-(2-hydroxyphenyl)-6-oxohexanoate (Hydrolyzed Intermediate) | C₁₄H₁₈O₄ | 250.29 | Methoximation + Silylation | Methoxyoxime + TMS ether | +29.04 (MeOx) +72.10 (TMS) | 351.43 |

Visualization of Workflows

The following diagrams illustrate the derivatization workflows.

Caption: Workflow for Strategy 1: Direct Methoximation.

Caption: Workflow for Strategy 2: Hydrolysis and Dual Derivatization.

Alternative Analytical Approaches

High-Performance Liquid Chromatography (HPLC)

For researchers wishing to avoid derivatization, High-Performance Liquid Chromatography (HPLC) with UV detection is a viable alternative.[5][6] Given the presence of the aromatic ring, the compound should be readily detectable by UV. A reverse-phase C18 column with a mobile phase of acetonitrile and water would be a suitable starting point for method development.[5] While derivatization is not essential for volatility in HPLC, it can be employed to introduce a fluorescent tag for enhanced sensitivity if required.

References

- 1. youtube.com [youtube.com]

- 2. Analysis of Phenolic and Cyclic Compounds in Plants Using Derivatization Techniques in Combination with GC-MS-Based Metabolite Profiling - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Silylation - Wikipedia [en.wikipedia.org]

- 4. The Use of Derivatization Reagents for Gas Chromatography (GC) [sigmaaldrich.com]

- 5. HPLC Determination of Benzoyl Peroxide on Newcrom R1 Column | SIELC Technologies [sielc.com]

- 6. eprajournals.com [eprajournals.com]

Troubleshooting & Optimization

Technical Support Center: Synthesis of Ethyl 6-(2-acetoxyphenyl)-6-oxohexanoate

Welcome to the technical support center for the synthesis of Ethyl 6-(2-acetoxyphenyl)-6-oxohexanoate. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and improve the yield of this synthesis.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses specific issues that may be encountered during the synthesis of this compound, which is typically achieved through a Friedel-Crafts acylation reaction.

Q1: What is the most common synthetic route for this compound?

The most probable synthetic route is the Friedel-Crafts acylation of 2-acetoxyphenyl acetate (or a related protected phenol) with ethyl 6-chloro-6-oxohexanoate in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃).

Q2: My reaction yield is very low. What are the potential causes?

Low yields in this synthesis can stem from several factors inherent to Friedel-Crafts acylation of phenolic substrates.

-

Deactivation of the Aromatic Ring: The acetyl group on the starting material is an ortho, para-director but is also deactivating. More significantly, if the starting material is not properly acetylated (i.e., it is 2-hydroxyphenyl acetate or phenol), the free hydroxyl group can coordinate with the Lewis acid catalyst, strongly deactivating the ring towards electrophilic substitution.

-

Side Reactions: Competition between C-acylation (on the aromatic ring) and O-acylation (on the phenolic oxygen) can occur, leading to the formation of undesired esters. The Fries rearrangement of an O-acylated intermediate to the C-acylated product can be slow or incomplete.

-

Catalyst Inactivation: Traces of water in the reagents or solvent will react with and deactivate the Lewis acid catalyst.

-

Substrate Purity: Impurities in the starting materials (2-acetoxyphenyl acetate or ethyl 6-chloro-6-oxohexanoate) can interfere with the reaction.

Q3: I am observing multiple products in my reaction mixture. What are they and how can I minimize them?

The formation of multiple products is a common issue.

-

Isomers: Friedel-Crafts acylation on a substituted benzene ring can lead to a mixture of ortho and para isomers. In the case of 2-acetoxyphenyl acetate, the primary products would be acylation at the para position to the hydroxyl/acetoxy group, and to a lesser extent, the other ortho position.

-

O-acylation Product: As mentioned, O-acylation of any free phenol can result in a significant byproduct.

-

Polyacylation: Although less common in Friedel-Crafts acylation compared to alkylation due to the deactivating nature of the acyl group, it can still occur under harsh reaction conditions.

To minimize these byproducts, consider the following:

-

Control of Reaction Temperature: Running the reaction at lower temperatures can improve the selectivity for the desired isomer.

-

Choice of Solvent: The polarity of the solvent can influence the isomer distribution.

-

Purity of Starting Materials: Ensure the complete acetylation of the starting phenol to avoid O-acylation side reactions.

Q4: How can I improve the regioselectivity of the acylation?

Achieving high regioselectivity is crucial for maximizing the yield of the desired product. The directing effect of the substituents on the aromatic ring plays a key role. For 2-acetoxyphenyl acetate, the acetoxy group is an ortho, para-director. Steric hindrance from the existing acetyl group might favor acylation at the para position.

Q5: What is the Fries Rearrangement and how does it affect my synthesis?

The Fries rearrangement is the conversion of a phenolic ester to a hydroxy aryl ketone, catalyzed by a Lewis acid. In the context of this synthesis, if O-acylation occurs on any unreacted phenol, the resulting ester can potentially rearrange to the desired C-acylated product. However, this rearrangement may require specific conditions (e.g., higher temperatures) and can also lead to a mixture of ortho and para isomers. Relying on the Fries rearrangement can complicate the product profile. It is generally preferable to prevent O-acylation in the first place.

Experimental Protocols

General Protocol for Friedel-Crafts Acylation of 2-Acetoxyphenyl Acetate

-

Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet is charged with anhydrous aluminum chloride (AlCl₃, 1.2 equivalents) and a dry, inert solvent (e.g., dichloromethane or 1,2-dichloroethane).

-

Addition of Reactants: The suspension is cooled to 0 °C in an ice bath. A solution of 2-acetoxyphenyl acetate (1 equivalent) and ethyl 6-chloro-6-oxohex

Technical Support Center: Purification of Crude Ethyl 6-(2-acetoxyphenyl)-6-oxohexanoate

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of crude Ethyl 6-(2-acetoxyphenyl)-6-oxohexanoate.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: What are the most common impurities in my crude this compound synthesized via Friedel-Crafts acylation?

A1: The synthesis of this compound via Friedel-Crafts acylation of phenyl acetate with ethyl 6-chloro-6-oxohexanoate or a similar acylating agent can lead to several impurities. Identifying these is the first step to successful purification.

-

Unreacted Starting Materials: Phenyl acetate and the acylating agent (e.g., ethyl adipoyl chloride) may be present.

-

Positional Isomer: The para-acylated isomer, Ethyl 6-(4-acetoxyphenyl)-6-oxohexanoate, is a common byproduct. The acetoxy group is an ortho-para director in electrophilic aromatic substitution.[1]

-

Hydrolysis Product: Ethyl 6-(2-hydroxyphenyl)-6-oxohexanoate can form if the acetoxy group is hydrolyzed during the reaction or aqueous workup.

-

Di-acylated Product: Although less common due to the deactivating effect of the ketone group, di-acylation of the phenyl ring can occur.[2][3]

-

Residual Catalyst: Traces of the Lewis acid catalyst (e.g., AlCl₃) and its hydrolysis products may be present.

Q2: My TLC plate shows multiple spots that are very close together. How can I improve the separation?

A2: Poor separation on a Thin Layer Chromatography (TLC) plate indicates that the chosen solvent system (mobile phase) is not optimal for resolving your product from impurities. Here are some troubleshooting steps:

-

Adjust Solvent Polarity:

-

If the spots are clustered near the baseline (low Rf), the mobile phase is not polar enough. Increase the proportion of the more polar solvent (e.g., increase the percentage of ethyl acetate in a hexane/ethyl acetate mixture).

-

If the spots are clustered near the solvent front (high Rf), the mobile phase is too polar. Decrease the proportion of the polar solvent.

-

-

Try a Different Solvent System: Sometimes, a simple adjustment of ratios is insufficient. Consider using a different combination of solvents. For aromatic ketones and esters, solvent systems like toluene/ethyl acetate, dichloromethane/methanol, or cyclohexane/ethyl acetate can be effective.

-

Use a Developing Chamber: Ensure the TLC chamber is saturated with the mobile phase vapor. This is achieved by lining the chamber with filter paper wetted with the eluent. This maintains a consistent mobile phase composition on the TLC plate, leading to better separation.

Q3: I am having trouble visualizing the spots on my TLC plate. What can I do?

A3: this compound and its likely aromatic impurities should be visible under UV light (254 nm) due to their aromatic rings.[4][5] If you are still having trouble, or if you suspect non-UV active impurities, consider the following visualization techniques:

-

UV Light (254 nm): Most aromatic compounds will appear as dark spots on a fluorescent green background.[4][5]

-

Iodine Chamber: Place the dried TLC plate in a sealed chamber containing a few crystals of iodine. Many organic compounds will absorb the iodine vapor and appear as brown spots.[6]

-

p-Anisaldehyde Stain: This stain is effective for visualizing aldehydes, ketones, and phenols. After dipping the plate in the stain, gentle heating is required. Different functional groups may produce different colors.[6][7]

-

2,4-Dinitrophenylhydrazine (DNPH) Stain: This stain is highly specific for aldehydes and ketones, which will appear as orange or yellow spots.[7]

-

Ferric Chloride (FeCl₃) Stain: This is an excellent stain for detecting phenolic compounds, such as the hydrolysis byproduct, which will typically appear as a colored spot (often purple or blue).[6]

Q4: My column chromatography is not giving pure fractions. The impurities are co-eluting with my product. What should I do?

A4: Co-elution during column chromatography is a common problem that can be addressed by optimizing your separation parameters.

-

Optimize the Mobile Phase: Based on your TLC results, choose a solvent system that provides a good separation between your desired product and the impurities (a ΔRf of at least 0.2 is ideal). A common mobile phase for compounds of this polarity is a gradient of ethyl acetate in hexane.

-

Use a Gradient Elution: Start with a less polar mobile phase to elute the non-polar impurities first. Gradually increase the polarity of the mobile phase to elute your product, leaving the more polar impurities on the column.

-

Proper Column Packing: Ensure your column is packed uniformly without any air bubbles or cracks, as these can lead to poor separation.

-